![molecular formula C23H25NO3 B4048821 2-[4-(3,5-二甲基苯氧基)苯基]-5-甲基六氢-1H-异吲哚-1,3(2H)-二酮](/img/structure/B4048821.png)
2-[4-(3,5-二甲基苯氧基)苯基]-5-甲基六氢-1H-异吲哚-1,3(2H)-二酮
描述
2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of this compound includes a hexahydro-1H-isoindole-1,3(2H)-dione core with a phenyl group substituted with a 3,5-dimethylphenoxy moiety.
科学研究应用
2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
准备方法
The synthesis of 2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the condensation of phthalic anhydride with primary amines to form the isoindole-1,3-dione core . The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
化学反应分析
2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione can be compared with other isoindole-1,3-dione derivatives, such as:
Phthalimide: A simpler isoindole-1,3-dione derivative with a wide range of applications in organic synthesis and pharmaceuticals.
N-Substituted isoindole-1,3-diones: These compounds have varying substituents on the nitrogen atom, leading to different biological and chemical properties.
The uniqueness of 2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)phenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-14-4-9-20-21(13-14)23(26)24(22(20)25)17-5-7-18(8-6-17)27-19-11-15(2)10-16(3)12-19/h5-8,10-12,14,20-21H,4,9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJHATDFMRTLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



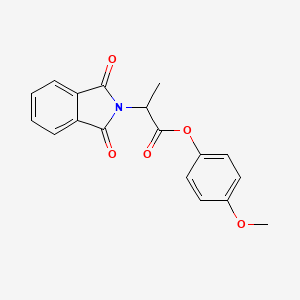
![(2E)-1-(2,4-dichlorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one](/img/structure/B4048763.png)
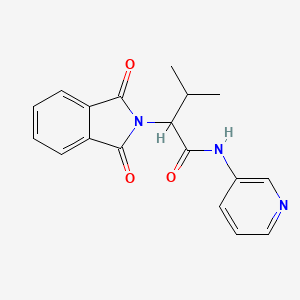
![4-(butan-2-yloxy)-N-[(2-carbamoylphenyl)carbamothioyl]benzamide](/img/structure/B4048770.png)
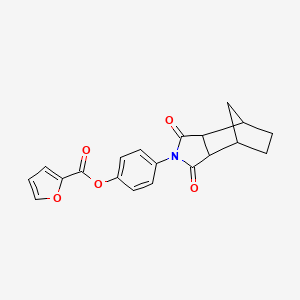
![1-(2-CHLOROPHENYL)-3-[2-(5-METHYL-2-OXOOXOLAN-3-YL)ACETYL]THIOUREA](/img/structure/B4048782.png)
![10-(diphenylmethylene)-4-(8-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4048786.png)
![2-(3-Pyridin-3-ylpropanoyl)-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-6,9-dione](/img/structure/B4048794.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B4048811.png)
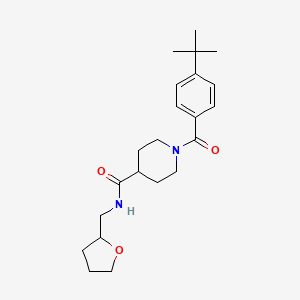
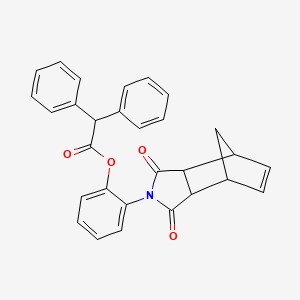
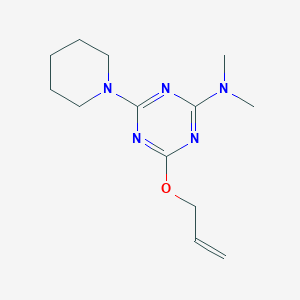
![METHYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)-2-PHENYLACETATE](/img/structure/B4048840.png)
